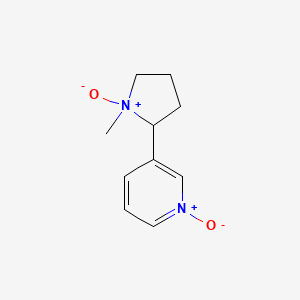
nicotine N,N'-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotine N,N’-dioxide is a derivative of nicotine, a well-known alkaloid found in tobacco plants This compound is formed through the oxidation of nicotine, resulting in the addition of two oxygen atoms to the nitrogen atoms in the nicotine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nicotine N,N’-dioxide can be synthesized by gradually adding nicotine to a mixture of hydrogen peroxide and glacial acetic acid. The reaction typically involves 50 grams of nicotine, 200 milliliters of 30% hydrogen peroxide, and 1200 milliliters of glacial acetic acid . The mixture is stirred and allowed to react, resulting in the formation of nicotine N,N’-dioxide.
Industrial Production Methods
The use of supercritical carbon dioxide extraction has been explored for obtaining high-purity nicotine from tobacco waste, which can then be used as a precursor for synthesizing nicotine N,N’-dioxide .
Analyse Chemischer Reaktionen
Types of Reactions
Nicotine N,N’-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is more polar and water-soluble than nicotine due to the presence of the oxygen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent in the synthesis of nicotine N,N’-dioxide.
Reduction: Nicotine N,N’-dioxide can be reduced back to nicotine using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Major Products
The major products formed from the reactions of nicotine N,N’-dioxide include nicotine and its various derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Nicotine N,N’-dioxide has several scientific research applications:
Wirkmechanismus
Nicotine N,N’-dioxide exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs) in the brain and peripheral nervous system. This binding leads to the activation of these receptors, resulting in the release of neurotransmitters such as dopamine and acetylcholine . The compound’s mechanism of action is similar to that of nicotine, but its increased polarity and water solubility may affect its pharmacokinetics and distribution in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotine: The parent compound, which is less polar and less water-soluble than nicotine N,N’-dioxide.
Cotinine: A major metabolite of nicotine, which is also more polar and water-soluble.
Nornicotine: Another metabolite of nicotine, which has similar properties to nicotine N,N’-dioxide.
Uniqueness
Nicotine N,N’-dioxide is unique due to its increased polarity and water solubility compared to nicotine.
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
3-(1-methyl-1-oxidopyrrolidin-1-ium-2-yl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H14N2O2/c1-12(14)7-3-5-10(12)9-4-2-6-11(13)8-9/h2,4,6,8,10H,3,5,7H2,1H3 |
InChI-Schlüssel |
GSXMRZNVDIMTTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCCC1C2=C[N+](=CC=C2)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol](/img/structure/B15125641.png)
![tert-butyl N-[2-[2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]carbamate](/img/structure/B15125651.png)

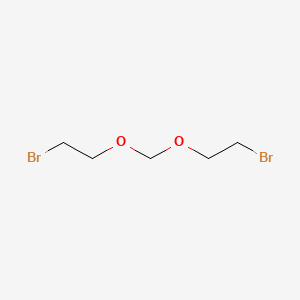
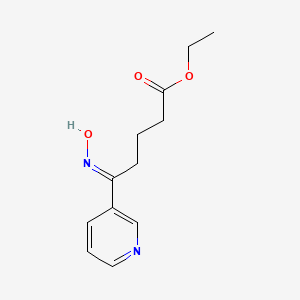
![4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B15125669.png)


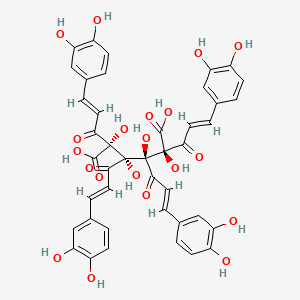
![[5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B15125688.png)
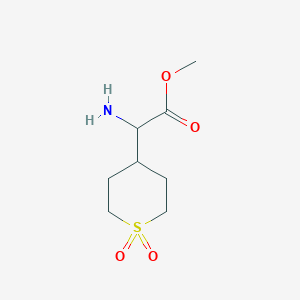
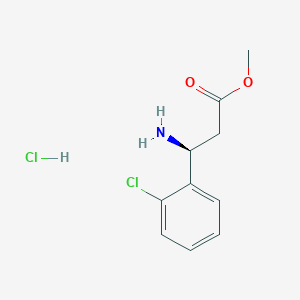
![4-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15125705.png)
![Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B15125731.png)
